molecular formula C18H18BrNO2 B11431502 4-(5-bromo-2-methoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(5-bromo-2-methoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11431502
M. Wt: 360.2 g/mol
InChI Key: LNIIOEDPGKZRRE-UHFFFAOYSA-N
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Description

4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group and a tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the tetrahydroquinolinone moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can lead to quinoline derivatives.

Scientific Research Applications

4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of brominated compounds with biological systems.

Mechanism of Action

The mechanism by which 4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE exerts its effects involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in these interactions, potentially affecting enzyme activity or receptor binding. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its tetrahydroquinolinone core, which is not present in the similar compounds listed above. This core structure imparts different chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H18BrNO2/c1-10-4-6-13-14(9-17(21)20-18(13)11(10)2)15-8-12(19)5-7-16(15)22-3/h4-8,14H,9H2,1-3H3,(H,20,21)

InChI Key

LNIIOEDPGKZRRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=CC(=C3)Br)OC)C

Origin of Product

United States

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